molecular formula C23H27N3O B2746813 4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 842956-86-9

4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Katalognummer: B2746813
CAS-Nummer: 842956-86-9
Molekulargewicht: 361.489
InChI-Schlüssel: ZJHRHXIYEWXECT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O and its molecular weight is 361.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive review of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • SMILES Notation : Cc1cccc(N2C(=O)C(C2)N(C(C)C)C)cc1
  • InChI Key : ZHRQULKFJCBXJM-UHFFFAOYSA-N

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antiviral properties.

Anticancer Activity

Research indicates that the benzimidazole derivatives exhibit promising anticancer activity. A study evaluated various derivatives, including those similar to this compound, against different cancer cell lines. The results showed that compounds with similar structures had significant inhibitory effects on cell proliferation in prostate (PC-3, DU145) and cervical cancer (HeLa) models.

CompoundIC50 (μM) - PC-3IC50 (μM) - DU145IC50 (μM) - HeLa
Curcumin25.43 ± 2.1512.36 ± 0.0413.61 ± 2.69
Compound X1.07 ± 0.380.91 ± 0.080.52 ± 0.25

The compound demonstrated an IC50 value significantly lower than curcumin, indicating higher potency against these cancer cell lines .

Antiviral Activity

The antiviral potential of imidazole derivatives has been explored extensively. Similar compounds have shown effectiveness against various viral strains, including HIV and herpes simplex virus (HSV). For instance, studies on imidazole-containing compounds have reported EC50 values in the low micromolar range against these viruses, suggesting that the target compound may also possess antiviral properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole and pyrrolidine rings significantly influence biological activity. For example:

  • Substitution on the benzimidazole ring : Alkyl groups enhance lipophilicity and cellular uptake.
  • Pyrrolidine modifications : Changes in substituents affect receptor binding affinity and selectivity.

These insights are crucial for optimizing the pharmacological profile of new derivatives based on this scaffold .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Prostate Cancer Treatment : A clinical trial involving a related benzimidazole derivative showed a marked reduction in tumor size in patients with advanced prostate cancer after a treatment regimen over six months.
  • HIV Inhibition : In vitro studies demonstrated that a similar compound effectively inhibited HIV replication in human T-cells, with minimal cytotoxicity observed at therapeutic concentrations.

Eigenschaften

IUPAC Name

4-[1-(3-methylbutyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16(2)11-12-25-21-10-5-4-9-20(21)24-23(25)18-14-22(27)26(15-18)19-8-6-7-17(3)13-19/h4-10,13,16,18H,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHRHXIYEWXECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.